(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is a chiral β-amino alcohol featuring a 2-chloro-6-fluorophenyl substituent. Its stereochemical configuration (1S,2S) distinguishes it from related analogs, which often adopt the (1S,2R) configuration.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
PENSHPRZZMWWKP-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=CC=C1Cl)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroaniline and a suitable chiral auxiliary.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including protection of the amino group, halogenation, and coupling with a chiral auxiliary to form an intermediate.
Reduction and Deprotection: The intermediate is then subjected to reduction and deprotection reactions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has been investigated for its role as a pharmacological agent. Its structural characteristics suggest potential activity against certain diseases, particularly in the realm of neuropharmacology. The presence of the amino group and the specific halogen substitutions enhance its interaction with biological targets, making it a candidate for further drug development.
Case Study: Antidepressant Activity
Research has shown that derivatives of compounds similar to (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL exhibit antidepressant-like effects in animal models. These studies focus on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The compound's ability to influence these pathways suggests its potential as an antidepressant agent .
Cosmetic Formulation
Topical Applications
The compound's properties make it suitable for incorporation into cosmetic formulations. Its ability to enhance skin hydration and improve the sensory feel of products has been noted in various studies. The formulation of creams and lotions with this compound can leverage its moisturizing properties while ensuring stability and efficacy.
Experimental Design in Formulation Development
A study utilizing Box-Behnken design methodology evaluated formulations containing this compound. The results indicated significant improvements in skin feel and hydration levels compared to control formulations. This underscores the compound's utility in developing advanced cosmetic products that meet consumer demands for efficacy and sensory experience .
Chemical Intermediate
Synthetic Pathways
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of more complex molecules used in various chemical applications.
Table: Comparison of Synthetic Routes
| Synthetic Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Substitution | High yield and selectivity | Requires specific conditions |
| Reduction Reactions | Versatile for different derivatives | May require hazardous reagents |
| Coupling Reactions | Efficient for complex structures | Potential for side reactions |
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chlorinated and fluorinated aromatic ring enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, drawn from authoritative sources, share core structural similarities but differ in substituents, stereochemistry, and functional groups.
Structural and Functional Differences
Target Compound :
- Structure: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
- Substituents : 2-chloro, 6-fluoro on phenyl ring.
- Key Features :
- Dual halogenation (Cl and F) at ortho positions.
- (1S,2S) stereochemistry.
Comparison Compounds :
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) : Substituent: 4-(trifluoromethylthio)phenyl. Molecular Formula: C₁₀H₁₂F₃NOS. Stereochemistry: (1S,2R). Key Differences:
- Trifluoromethylthio (-SCF₃) group at para position (electron-withdrawing, lipophilic).
- Higher molecular weight (251.07 g/mol vs. ~202.45 g/mol for target).
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7) : Substituent: 3-(tert-butyl)phenyl. Molecular Formula: C₁₃H₂₁NO. Stereochemistry: (1S,2R). Key Differences:
- Bulky tert-butyl group at meta position (electron-donating, enhances lipophilicity).
- Lower halogen-free structure vs. target’s dual halogens.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1) : Substituents: 2-chloro, 4-(trifluoromethyl)phenyl. Molecular Formula: C₁₀H₁₁ClF₃NO. Stereochemistry: (1S,2R). Key Differences:
- Trifluoromethyl (-CF₃) at para position (strong electron-withdrawing effect).
- Similar Cl substitution at position 2 but paired with -CF₃ instead of F.
Comparative Data Table
*Inferred formula for target compound based on structural analysis.
Implications of Structural Variations
Stereochemistry :
- The (1S,2S) configuration of the target compound may lead to distinct binding interactions compared to the (1S,2R) analogs. For example, in receptor-targeted applications, stereochemistry can alter affinity by >100-fold .
Substituent Effects: Halogenation: The target’s 2-Cl/6-F substitution may optimize electronic effects for aromatic interactions (e.g., π-stacking) while balancing polarity. In contrast, -SCF₃ (CAS 1270385-18-6) and -CF₃ (CAS 1212998-44-1) groups increase metabolic stability but reduce solubility .
Molecular Weight and Solubility :
- Lower molecular weight (~202 g/mol) of the target compound suggests better aqueous solubility compared to CAS 1270385-18-6 (251 g/mol) and CAS 1212998-44-1 (253 g/mol).
Biological Activity
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL, with CAS number 1270266-92-6, is a compound notable for its potential biological activities, particularly in antimicrobial applications. This article explores the biological properties of this compound, including its antibacterial and antifungal activities, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C₉H₁₁ClFNO, with a molecular weight of 203.64 g/mol. The compound features a chiral center, contributing to its specific biological activities.
| Property | Value |
|---|---|
| CAS Number | 1270266-92-6 |
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives showed that halogen substituents play a crucial role in enhancing bioactivity against pathogenic bacteria.
Antibacterial Activity
In vitro studies have reported the Minimum Inhibitory Concentration (MIC) values for this compound against various bacteria:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The compound has shown complete bactericidal activity against both S. aureus and E. coli within 8 hours of exposure .
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings indicate that this compound may serve as a promising candidate for the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of halogen atoms enhances the biological activity of compounds similar to this compound. Variations in substituents on the phenyl ring significantly impact the efficacy against different microbial strains . For example, compounds with hydroxyl groups at specific positions on the phenyl ring exhibited improved inhibitory actions compared to simpler derivatives.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Study on S. aureus : A research study indicated that derivatives similar to this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an urgent need for new treatments against resistant strains .
- Evaluation Against E. coli : Another investigation assessed the compound's efficacy against multidrug-resistant E. coli strains, revealing promising results that could lead to novel therapeutic approaches for urinary tract infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL, and how can stereochemical purity be ensured?
- Methodology :
-
Asymmetric synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Sharpless epoxidation) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry .
-
Protection-deprotection strategies : Protect the amino group with Boc or Fmoc during synthesis to prevent side reactions. Purify intermediates using flash chromatography (silica gel, gradient elution) .
-
Validation : Confirm stereochemistry via X-ray crystallography (single-crystal analysis) or NOESY NMR to resolve spatial arrangements .
- Data Contradiction Example :
-
If conflicting reports arise on reaction yields, optimize temperature (e.g., 0–5°C for imine formation) and solvent polarity (e.g., THF vs. DCM) to minimize byproducts.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
-
X-ray crystallography : Grow crystals in ethanol/water (3:1 v/v) at 4°C. Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine using SHELXL .
-
Thermal analysis : Use DSC to determine melting point (heating rate: 10°C/min, N₂ atmosphere). Compare with literature to identify polymorphs.
-
Solubility : Perform shake-flask experiments in PBS (pH 7.4) and logP measurements via HPLC (C18 column, methanol/water mobile phase) .
- Example Data Table :
| Property | Method | Conditions/Parameters |
|---|---|---|
| Melting Point | DSC | 10°C/min, N₂ flow |
| LogP | Reverse-phase HPLC | C18 column, 70:30 MeOH:H₂O |
| Crystal System | X-ray diffraction | Monoclinic, space group P2₁ |
Q. What safety protocols are critical for handling halogenated aryl amino alcohols like this compound?
- Methodology :
- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Store in amber vials at 2–8°C under argon to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and electronic properties of this compound?
- Methodology :
-
Quantum chemical calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO/LUMO energies for reactivity insights .
-
QSPR models : Use molecular descriptors (e.g., polar surface area, molar refractivity) to predict logD (pH 7.4) and blood-brain barrier permeability .
-
MD simulations : Simulate ligand-protein binding (e.g., with GABA receptors) using AMBER or GROMACS.
- Example Data Table :
| Property | Computational Method | Predicted Value |
|---|---|---|
| LogD (pH 7.4) | QSPR | 1.2 ± 0.3 |
| HOMO Energy (eV) | DFT/B3LYP | -6.8 |
| PSA (Ų) | Molecular Dynamics | 65.7 |
Q. What strategies resolve contradictions in reported biological activity data for halogenated amino alcohols?
- Methodology :
- Assay standardization : Use positive controls (e.g., baclofen for GABA studies) and normalize data to cell viability (MTT assay).
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare IC₅₀ values across studies. Address batch-to-batch variability via HPLC purity checks (>98%) .
Q. How can chiral resolution techniques optimize enantiomeric excess for scaled-up synthesis?
- Methodology :
-
Preparative HPLC : Use Chiralpak IA column (250 × 4.6 mm, 5 µm), isocratic elution (hexane:isopropanol 85:15). Monitor UV at 254 nm .
-
Kinetic resolution : Employ lipase-catalyzed acylations (e.g., CAL-B in vinyl acetate) to separate diastereomers.
- Data Contradiction Example :
-
If enzymatic methods yield low ee, screen solvent systems (e.g., tert-butyl methyl ether vs. toluene) to enhance enzyme activity.
Key Notes
- References : Prioritize peer-reviewed crystallography data (e.g., ) and computational models (e.g., ) over vendor-specific information.
- Safety : Adhere to OSHA/GHS guidelines for halogenated compounds (e.g., H302, H315) .
- Validation : Cross-verify structural data with multiple techniques (XRD, NMR, FTIR) to mitigate instrumentation bias.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
